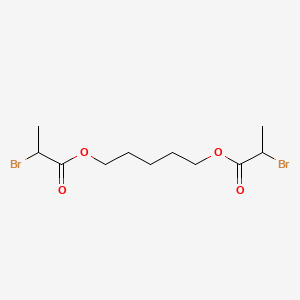

Pentane-1,5-diyl bis(2-bromopropionate)

Description

BenchChem offers high-quality Pentane-1,5-diyl bis(2-bromopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-1,5-diyl bis(2-bromopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

94023-70-8 |

|---|---|

Molecular Formula |

C11H18Br2O4 |

Molecular Weight |

374.07 g/mol |

IUPAC Name |

5-(2-bromopropanoyloxy)pentyl 2-bromopropanoate |

InChI |

InChI=1S/C11H18Br2O4/c1-8(12)10(14)16-6-4-3-5-7-17-11(15)9(2)13/h8-9H,3-7H2,1-2H3 |

InChI Key |

KPMRDMGYLIQKQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCCCCCOC(=O)C(C)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Pentane 1,5 Diyl Bis 2 Bromopropionate

Strategies for Carbon-Bromine Bond Formation in Ester Systems

The introduction of a bromine atom at the carbon adjacent to an ester's carbonyl group (the α-position) is a critical step in forming the necessary precursor for the final esterification.

One of the most effective and classical methods for achieving α-bromination of a carboxylic acid is the Hell-Volhard-Zelinski reaction. jove.com This reaction converts a carboxylic acid with at least one alpha-hydrogen into an α-bromo acyl bromide, which can then be converted to the desired α-bromo ester. The process typically involves treating the carboxylic acid (propionic acid in this case) with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). jove.com The PBr₃ first converts the carboxylic acid into an acyl bromide. This intermediate readily enolizes, and the resulting enol then undergoes nucleophilic attack on a bromine molecule to achieve α-bromination. jove.com This α-bromo acyl bromide is a highly reactive precursor for esterification.

Alternatively, direct bromination of a pre-formed ester can be considered, though it can be less selective. This would involve reacting pentane-1,5-diyl dipropionate with a brominating agent. However, controlling the reaction to achieve selective bis-α-bromination without side reactions can be challenging. Therefore, synthesis via an α-brominated precursor is often preferred for higher yields and purity.

Esterification Routes Utilizing Pentane-1,5-diol Derivatives

The central reaction in forming the target molecule is the creation of two ester linkages between pentane-1,5-diol and two molecules of a 2-bromopropionic acid derivative. Several standard esterification methods can be employed.

Direct esterification, also known as Fischer esterification, involves reacting pentane-1,5-diol with two equivalents of 2-bromopropionic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible. mdpi.com To drive the reaction toward the product side and achieve high yields, the water formed as a byproduct must be removed, often through azeotropic distillation using a Dean-Stark apparatus. nih.gov The mechanism involves the acid catalyst protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and allows the alcohol to act as a nucleophile. mdpi.comlibretexts.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.orgmasterorganicchemistry.com In this context, a simple alkyl ester of 2-bromopropionic acid, such as methyl 2-bromopropionate or ethyl 2-bromopropionate, would be reacted with pentane-1,5-diol. This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the desired diester, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. wikipedia.org This method can be advantageous under certain conditions, particularly when the starting 2-bromopropionic acid is unstable under direct esterification conditions.

A highly efficient and generally irreversible method for ester synthesis involves the use of more reactive carboxylic acid derivatives, such as acyl halides or anhydrides. To synthesize Pentane-1,5-diyl bis(2-bromopropionate), pentane-1,5-diol would be treated with two equivalents of 2-bromopropionyl chloride (the acyl halide) or 2-bromopropionic anhydride.

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (HCl or 2-bromopropionic acid, respectively), driving the reaction to completion. This method, often a variation of the Schotten-Baumann reaction, is rapid, high-yielding, and can be performed at lower temperatures than direct esterification, which helps to prevent side reactions. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the synthesis of Pentane-1,5-diyl bis(2-bromopropionate) requires careful control over several reaction parameters to maximize yield and minimize impurities. The choice of catalyst and reaction conditions depends heavily on the chosen synthetic route (direct esterification, transesterification, or acyl halide method).

For direct esterification, key variables include the choice of acid catalyst, reaction temperature, and the molar ratio of reactants. researchgate.netresearchgate.net While traditional homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate. mdpi.com Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or certain metal oxides, offer advantages like easier separation, reusability, and potentially milder reaction conditions. mdpi.comfrontiersin.org

The table below summarizes key parameters that are typically optimized for esterification reactions.

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Temperature | Reaction rate increases with temperature, but side reactions can also increase. frontiersin.org | Optimized to balance reaction speed and product purity, often at the reflux temperature of the solvent. |

| Catalyst Concentration | Higher concentration generally increases the reaction rate up to a certain point. frontiersin.org | Typically optimized between 1-5 wt% of the reactants to maximize conversion without causing degradation. frontiersin.org |

| Reactant Molar Ratio | Using an excess of one reactant can shift the equilibrium to favor product formation. | An excess of the 2-bromopropionyl derivative is often used to ensure complete conversion of the diol. |

| Water/Byproduct Removal | Crucial for driving equilibrium-limited reactions like Fischer esterification. nih.gov | Achieved via azeotropic distillation (Dean-Stark trap) or use of desiccants. |

Kinetic analysis can be a powerful tool for rational optimization, providing more insight than traditional screening methods that rely on single data points. nih.gov

Purification Methodologies for High-Purity Synthesis

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A standard purification sequence for an ester like Pentane-1,5-diyl bis(2-bromopropionate) would involve several steps.

Neutralization and Extraction: The reaction mixture is first cooled and often diluted with a water-immiscible organic solvent like diethyl ether or ethyl acetate. It is then washed sequentially with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic catalyst and unreacted 2-bromopropionic acid. This is followed by a wash with water and then a saturated sodium chloride solution (brine) to reduce the amount of water in the organic layer.

Drying: The separated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude oil or solid is then purified. Depending on the physical properties of the compound, this can be achieved by:

Distillation: If the compound is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be effective for separating it from non-volatile impurities.

Column Chromatography: For non-volatile or thermally sensitive compounds, silica (B1680970) gel column chromatography is the most common method. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the desired product from impurities based on their differential adsorption to the silica.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent pair can be an excellent method for achieving high purity. nih.gov

The choice of the final purification method is critical for obtaining Pentane-1,5-diyl bis(2-bromopropionate) with the high purity required for subsequent applications.

Advanced Spectroscopic and Chromatographic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Pentane-1,5-diyl bis(2-bromopropionate) is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The symmetry of the molecule simplifies the spectrum to four unique proton environments. The expected chemical shifts (δ) in a typical deuterated chloroform (B151607) (CDCl₃) solvent are detailed in the table below. The protons of the pentyl chain are designated as H-a, H-b, and H-c, while the protons of the two equivalent 2-bromopropionate moieties are labeled as H-d and H-e.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Pentane-1,5-diyl bis(2-bromopropionate)

| Proton Designation | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | -O-CH₂ -CH₂- | ~ 4.15 | Triplet | 4H |

| H-b | -CH₂-CH₂ -CH₂- | ~ 1.70 | Quintet | 4H |

| H-c | -CH₂-CH₂-CH₂ -CH₂- | ~ 1.45 | Quintet | 2H |

| H-d | Br-CH (CH₃)- | ~ 4.40 | Quartet | 2H |

| H-e | -CH(CH₃ )- | ~ 1.85 | Doublet | 6H |

The protons at H-a, being adjacent to the electron-withdrawing oxygen atom of the ester group, are expected to be the most deshielded of the pentyl chain protons, appearing as a triplet due to coupling with the H-b protons. The H-b and H-c protons will appear further upfield, with multiplicities reflecting their coupling to adjacent methylene (B1212753) groups. In the 2-bromopropionate fragment, the methine proton (H-d) is significantly deshielded by both the adjacent bromine atom and the carbonyl group, resulting in a downfield quartet due to coupling with the methyl protons (H-e). The methyl protons (H-e) will appear as a doublet, coupling with the single H-d proton.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Pentane-1,5-diyl bis(2-bromopropionate), five distinct carbon signals are anticipated due to the molecule's symmetry.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Pentane-1,5-diyl bis(2-bromopropionate)

| Carbon Designation | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C-1 | C =O | ~ 169 |

| C-2 | -O-C H₂- | ~ 65 |

| C-3 | -CH₂-C H₂-CH₂- | ~ 28 |

| C-4 | -CH₂-CH₂-C H₂-CH₂- | ~ 22 |

| C-5 | Br-C H(CH₃)- | ~ 40 |

| C-6 | -CH(C H₃)- | ~ 21 |

The carbonyl carbon (C-1) is expected to have the largest chemical shift, a characteristic feature of ester carbonyl groups. The carbons of the pentyl chain (C-2, C-3, C-4) will exhibit shifts typical for aliphatic chains, with C-2 being deshielded due to its proximity to the ester oxygen. The carbon atom bonded to bromine (C-5) will appear at a characteristic downfield position for a secondary alkyl bromide, while the methyl carbon (C-6) will be found in the upfield region of the spectrum.

To unambiguously confirm the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between coupled protons. Cross-peaks would be expected between H-a and H-b, and between H-b and H-c, confirming the connectivity of the pentyl chain. A strong cross-peak between H-d and H-e would verify the structure of the 2-bromopropionate unit.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It would show correlations between H-a and C-2, H-b and C-3, H-c and C-4, H-d and C-5, and H-e and C-6, allowing for the definitive assignment of each proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include a cross-peak between the H-a protons and the carbonyl carbon (C-1), confirming the ester linkage. Additionally, correlations between the H-d proton and the carbonyl carbon (C-1), and between the H-e protons and the C-5 carbon would further solidify the assignment of the 2-bromopropionate moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of Pentane-1,5-diyl bis(2-bromopropionate) is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Another significant set of bands will arise from the C-O stretching vibrations of the ester linkage. The presence of the C-Br bond will also be indicated by a characteristic absorption in the fingerprint region.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes for Pentane-1,5-diyl bis(2-bromopropionate)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |

| C=O (ester) | Stretching | ~ 1735 | ~ 1735 |

| C-O (ester) | Stretching | 1150-1250 | Weak |

| C-Br | Stretching | 500-600 | 500-600 |

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would be employed to precisely determine the molecular mass of Pentane-1,5-diyl bis(2-bromopropionate) (C₁₁H₁₈Br₂O₄). The expected monoisotopic mass would be calculated, and the high accuracy of the HRMS measurement would allow for the unambiguous confirmation of the molecular formula. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Oligomeric Species

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large, non-volatile molecules, making it particularly suitable for the identification of oligomeric species that may form during the synthesis or degradation of Pentane-1,5-diyl bis(2-bromopropionate).

In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. This process facilitates a soft ionization of the analyte molecules, minimizing fragmentation and allowing for the detection of intact molecular ions. For brominated esters, careful selection of the matrix and cationizing agent is crucial for obtaining high-quality spectra. researchgate.net

During the synthesis of diesters like Pentane-1,5-diyl bis(2-bromopropionate), side reactions can lead to the formation of oligomers. MALDI-TOF-MS can be employed to detect and characterize these higher molecular weight species. For instance, in the analysis of similar polymerization reactions, MALDI-TOF-MS has been successfully used to identify dimers, trimers, tetramers, and pentamers. researchgate.net The resulting mass spectrum would display a series of peaks, each corresponding to a different oligomeric state, allowing for the determination of the molecular weight distribution of any oligomeric impurities.

The table below illustrates a hypothetical MALDI-TOF-MS analysis for oligomeric species of Pentane-1,5-diyl bis(2-bromopropionate), showcasing the expected m/z values for various oligomers.

Table 1: Hypothetical MALDI-TOF-MS Data for Oligomeric Species of Pentane-1,5-diyl bis(2-bromopropionate)

| Species | Structure | Expected m/z [M+Na]⁺ |

|---|---|---|

| Monomer | C₁₁H₁₈Br₂O₄ | 402.96 |

| Dimer | C₂₂H₃₄Br₄O₈ | 785.92 |

Chromatographic Separation Techniques for Purity Assessment

Chromatographic techniques are essential for the separation and quantification of Pentane-1,5-diyl bis(2-bromopropionate) from starting materials, byproducts, and other impurities, thereby ensuring a high degree of purity.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the purity assessment of volatile and thermally stable compounds like Pentane-1,5-diyl bis(2-bromopropionate). The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of brominated compounds, a non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often suitable. The separation is achieved by programming the column temperature to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Electron ionization (EI) mass spectrometry is a common detection method that provides fragmentation patterns useful for structural confirmation. nih.govresearchgate.net

The following table outlines typical GC-MS parameters that could be employed for the purity analysis of Pentane-1,5-diyl bis(2-bromopropionate).

Table 2: Illustrative Gas Chromatography (GC) Method Parameters

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For Pentane-1,5-diyl bis(2-bromopropionate), a reverse-phase HPLC (RP-HPLC) method would be highly effective.

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time by increasing the proportion of an organic solvent (e.g., acetonitrile) in an aqueous solution, is typically used to elute compounds with varying polarities.

A method for a structurally similar compound, Pentane-1,5-diyl bis(3-bromopropionate), utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This approach can be adapted for Pentane-1,5-diyl bis(2-bromopropionate). Detection is commonly achieved using an ultraviolet (UV) detector, as the ester functional groups exhibit some UV absorbance.

The table below provides a representative set of HPLC conditions for the purity analysis of Pentane-1,5-diyl bis(2-bromopropionate).

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Applications in Precision Polymer Synthesis Via Controlled Radical Polymerization

Pentane-1,5-diyl bis(2-bromopropionate) as an Atom Transfer Radical Polymerization (ATRP) Macroinitiator

Initiation Efficiency and Chain Growth Control

For a successful ATRP, the rate of initiation should be comparable to or faster than the rate of propagation. This ensures that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution. The structure of Pentane-1,5-diyl bis(2-bromopropionate), with secondary alkyl halide groups, provides a suitable level of reactivity for the controlled polymerization of various monomers, such as styrenes and acrylates.

The efficiency of initiation in ATRP is a key factor for achieving polymers with predictable molecular weights and low polydispersity. High initiation efficiency ensures that the number of growing chains is approximately equal to the initial number of initiator molecules. This leads to a linear evolution of molecular weight with monomer conversion and results in polymers with a narrow molecular weight distribution (Đ), typically close to 1.1. The bifunctional nature of Pentane-1,5-diyl bis(2-bromopropionate) allows for the simultaneous initiation of two polymer chains, leading to well-controlled chain growth from a central core.

Kinetics of Polymerization Processes

The kinetics of ATRP are well-defined, typically exhibiting a first-order dependence on monomer concentration. This is characterized by a linear relationship between ln([M]₀/[M]) and time, where [M]₀ and [M] are the initial and instantaneous monomer concentrations, respectively. Such linear kinetic plots indicate a constant concentration of active (propagating) radicals throughout the polymerization, a hallmark of a controlled or "living" process.

For instance, in the ATRP of styrene (B11656) initiated by a bifunctional initiator, a linear increase in the number-average molecular weight (Mn) with monomer conversion is observed. This demonstrates that the number of active chains remains constant during the polymerization, a key feature of a controlled polymerization process. The polymerization rate can be influenced by several factors, including the catalyst system, temperature, and solvent.

Below is a representative data table illustrating the kinetic data for the ATRP of a generic monomer initiated by a bifunctional initiator similar to Pentane-1,5-diyl bis(2-bromopropionate).

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Polydispersity Index (Đ) |

| 1 | 25 | 5,200 | 1.15 |

| 2 | 48 | 9,800 | 1.12 |

| 3 | 65 | 13,500 | 1.10 |

| 4 | 82 | 17,000 | 1.08 |

| 5 | 95 | 19,800 | 1.07 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Synthesis of Polymeric Architectures

The bifunctional nature of Pentane-1,5-diyl bis(2-bromopropionate) is particularly advantageous for the synthesis of complex polymer architectures.

Telechelic Polymers: As previously mentioned, the primary application of this initiator is in the synthesis of α,ω-dihalogenated polymers, also known as telechelic polymers. These polymers, with reactive groups at both ends, are versatile precursors for the synthesis of triblock copolymers, polyurethane foams, and other advanced materials through post-polymerization modifications.

Macromonomers: While not a direct product, the telechelic polymers synthesized can be converted into macromonomers. For example, the terminal bromine atoms can be substituted with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. These macromonomers can then be copolymerized with other monomers to create graft copolymers.

Star Polymers: Pentane-1,5-diyl bis(2-bromopropionate) can act as the core from which polymer arms grow, but it is more commonly used to create linear chains that can then be used in "arm-first" methods for star polymer synthesis. However, conceptually, multi-functional initiators with more than two initiating sites are typically used for the "core-first" synthesis of star polymers. The linear telechelic polymers can be reacted with a multifunctional coupling agent to form star-shaped structures.

Controlled/Living Radical Polymerization beyond ATRP (e.g., RAFT, NMP) - Potential Applications

While extensively used in ATRP, the application of Pentane-1,5-diyl bis(2-bromopropionate) in other controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) is not as well-documented.

In principle, the alkyl halide functionalities of Pentane-1,5-diyl bis(2-bromopropionate) could be transformed into functionalities suitable for initiating RAFT or NMP. For instance, the bromine end groups could be converted to a suitable chain transfer agent for RAFT polymerization. However, this would involve additional synthetic steps. Direct initiation of RAFT or NMP using this specific initiator is not a standard approach, as these techniques typically employ different types of initiating species.

Influence of Initiator Structure on Polymer Characteristics

The structure of the initiator plays a paramount role in determining the final properties of the polymer. The symmetrical and bifunctional nature of Pentane-1,5-diyl bis(2-bromopropionate) has a direct impact on the molecular weight distribution and end-group fidelity of the resulting polymers.

Molecular Weight Distribution: A key goal of controlled radical polymerization is to achieve a narrow molecular weight distribution, quantified by the polydispersity index (Đ). The simultaneous initiation from both ends of the Pentane-1,5-diyl bis(2-bromopropionate) molecule helps in maintaining a uniform growth of polymer chains, contributing to a low Đ value. Any inefficiency in the initiation from one of the sites could potentially lead to a broadening of the molecular weight distribution.

End-Group Fidelity: High end-group fidelity is crucial for the successful synthesis of block copolymers and other advanced architectures. It refers to the percentage of polymer chains that retain the desired functional end groups originating from the initiator. In the case of Pentane-1,5-diyl bis(2-bromopropionate), high fidelity means that a vast majority of the polymer chains will have a bromine atom at both ends. This allows for efficient subsequent chemical transformations.

The table below summarizes the expected influence of the initiator's characteristics on the final polymer properties.

| Initiator Characteristic | Influence on Polymer Property |

| Bifunctionality | Enables synthesis of telechelic polymers and provides a pathway to block copolymers and network formation. |

| Symmetrical Structure | Promotes uniform chain growth from the core, contributing to a narrower molecular weight distribution. |

| Secondary Alkyl Halide | Provides appropriate reactivity for controlled initiation with a variety of monomers in ATRP. |

Chemical Reactivity and Derivatization Strategies of Polymeric Architectures

Post-Polymerization Modification of Halogen End-Groups

The bromine end-groups of polymers synthesized using Pentane-1,5-diyl bis(2-bromopropionate) as an initiator are amenable to a variety of chemical transformations, providing a powerful platform for the synthesis of well-defined, functional polymeric materials. cmu.edu These modifications are crucial for tailoring the properties of the final material for specific applications.

Nucleophilic Substitution Reactions (e.g., with azide (B81097), hydroxyl, carboxyl groups)

The terminal carbon-bromine bonds on the polymer chains are susceptible to nucleophilic substitution, allowing for the straightforward introduction of various functional moieties. cmu.edulibretexts.org This strategy is widely employed to alter the chemical nature of the polymer chain ends. cmu.edu

Azide Functionalization: The substitution of the terminal bromine atoms with azide groups is a common and efficient modification. This reaction is typically achieved by treating the bromine-terminated polymer with an azide salt, such as sodium azide (NaN₃) or azidotrimethylsilane (B126382) (Me₃SiN₃), in a suitable solvent like dimethylformamide (DMF). sigmaaldrich.comresearchgate.net The resulting azide-terminated polymers are valuable precursors for "click chemistry" reactions. cmu.edu The high efficiency of this substitution is crucial for ensuring that subsequent modifications can proceed to completion. sigmaaldrich.com

| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | Room Temp. | >95% | cmu.eduresearchgate.net |

| Azide (N₃⁻) | Azidotrimethylsilane/TBAF | THF | Room Temp. | Quantitative | sigmaaldrich.com |

Hydroxyl Functionalization: The introduction of hydroxyl (-OH) end-groups can be achieved through nucleophilic substitution using reagents like aminoalcohols, such as 2-aminoethanol or 4-aminobutanol. cmu.edu For polymers like polystyrene, direct substitution with ethanolamine (B43304) can be successful. cmu.edu However, for polymers with ester groups in the backbone, such as poly(methyl acrylate), the choice of reagent is critical to avoid side reactions like transesterification. In such cases, using a nucleophile like 4-aminobutanol can prevent multiple substitution products. cmu.edu Solvolysis of the terminal halogen has been explored but can lead to side reactions, including elimination. cmu.edu

| Polymer Type | Reagent | Conditions | Outcome | Reference |

| Polystyrene | 2-Aminoethanol | DMF, excess amine | Successful hydroxyl functionalization | cmu.edu |

| Poly(methyl acrylate) | 2-Aminoethanol | - | Multiple substitution products | cmu.edu |

| Poly(methyl acrylate) | 4-Aminobutanol | - | Successful hydroxyl functionalization | cmu.edu |

| Polystyrene | Water/CaCO₃ (Solvolysis) | Dioxane, reflux | 70% hydroxyl, 30% elimination | cmu.edu |

"Click Chemistry" Modifications for Advanced Functionality (e.g., aldehyde-aminooxy click reaction)

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for polymer modification. acgpubs.org The azide-terminated polymers, prepared via nucleophilic substitution, are excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This allows for the covalent attachment of a wide variety of alkyne-containing molecules, enabling the introduction of complex functionalities. acgpubs.org

The aldehyde-aminooxy click reaction , which forms a stable oxime linkage, is another powerful tool for polymer functionalization. researchgate.net This reaction occurs between an aminooxy group and an aldehyde or ketone. researchgate.net Polymers with terminal bromine atoms can be modified to introduce an aldehyde or an aminooxy group, which can then be used in this "click" reaction. This method is highly biocompatible and proceeds under mild conditions. researchgate.net The aminooxy group is a stronger nucleophile than a typical amine, which contributes to the efficiency of the reaction. researchgate.net

| Click Reaction | Functional Groups | Key Features | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Alkyne | High efficiency, forms stable triazole ring | acgpubs.orgnih.gov |

| Aldehyde-Aminooxy Reaction | Aldehyde/Ketone and Aminooxy | Forms stable oxime linkage, biocompatible | researchgate.netresearchgate.net |

Synthesis of Functional Macromonomers and Oligomers

The use of a difunctional initiator like Pentane-1,5-diyl bis(2-bromopropionate) allows for the synthesis of telechelic polymers, which are macromolecules with two reactive end-groups. cmu.educmu.edu These telechelic polymers can serve as macromonomers or oligomers in subsequent polymerization reactions to create more complex architectures such as block copolymers or polymer networks. nih.gov For instance, a di-hydroxy-terminated polymer can be used as a macroinitiator for ring-opening polymerization. Similarly, polymers with terminal vinyl groups can be copolymerized with other monomers to yield graft copolymers. The controlled nature of ATRP ensures that the resulting macromonomers have a well-defined molecular weight and a narrow molecular weight distribution, which is crucial for the precise construction of the final polymer architecture. cmu.edu

Controlled Chain-End Functionalization for Advanced Material Design

The ability to precisely control the functionality at both ends of a polymer chain is a key advantage of using a difunctional initiator. This controlled chain-end functionalization is paramount in the design of advanced materials with specific properties and functions. cmu.edu For example, polymers with specific end-groups can be designed to self-assemble into well-ordered nanostructures. nih.gov By introducing end-groups that can interact with surfaces, these polymers can be grafted onto substrates to modify their surface properties. Furthermore, difunctional polymers with cleavable linkages in the initiator fragment can lead to degradable materials, where the polymer can break down into smaller fragments under specific stimuli, a desirable feature for biomedical applications. nih.gov The versatility of post-polymerization modification of the bromine end-groups allows for the incorporation of a vast library of functional molecules, opening up possibilities for materials with applications in drug delivery, diagnostics, and advanced coatings. nih.gov

Mechanistic and Kinetic Investigations of Chemical Transformations

Radical Initiation and Propagation Mechanisms

The chemical transformations of Pentane-1,5-diyl bis(2-bromopropionate) are predominantly governed by radical mechanisms, particularly within the framework of Atom Transfer Radical Polymerization (ATRP). This process allows for the controlled growth of polymer chains from the bifunctional initiator core.

The initiation process involves the homolytic cleavage of the carbon-bromine bonds at both ends of the Pentane-1,5-diyl bis(2-bromopropionate) molecule. This is typically facilitated by a transition metal catalyst in a lower oxidation state, which abstracts the bromine atom. This generates two radical centers and the oxidized form of the catalyst. The rate of this initiation is crucial for achieving a well-controlled polymerization, as it is desirable for the initiation to be at least as fast as the subsequent propagation steps.

Once the initial radicals are formed, propagation commences. In this stage, monomer units, such as methyl acrylate (B77674) or methyl methacrylate, add sequentially to the radical centers. This process extends the polymer chains outwards from both sides of the central pentane-1,5-diyl linker. The propagation rate is dependent on several factors, including the nature of the monomer, the temperature, and the solvent.

The key to the controlled nature of ATRP lies in the reversible deactivation of the growing polymer chains. The oxidized catalyst can donate the bromine atom back to the propagating radical, reforming the dormant species. This dynamic equilibrium between active (radical) and dormant (halogen-capped) species keeps the concentration of radicals low at any given time, thereby minimizing termination reactions.

A study on the ATRP of methyl acrylate initiated by methyl 2-bromopropionate, a monofunctional analog, provides insight into the kinetics of these processes. The activation rate constants are influenced by the substitution pattern of the initiator, with tertiary α-bromoesters showing higher reactivity than their secondary and primary counterparts. For methyl 2-halopropionates, the reactivity trend with respect to the halogen is Iodo > Bromo > Chloro. 14.139.213researchgate.netcolab.ws

Table 1: Representative Kinetic Parameters for ATRP of Acrylates with Structurally Similar Initiators

| Parameter | Value | Conditions | Analogous System |

|---|---|---|---|

| Activation Rate Constant (k_act) | Varies with initiator structure | Cu(I)-mediated ATRP | Various α-bromoesters |

| Propagation Rate Constant (k_p) for Methyl Acrylate | 1.41 x 10⁷ L mol⁻¹ s⁻¹ (A), 17.3 kJ mol⁻¹ (Ea) | Bulk polymerization | Methyl Acrylate |

Data sourced from analogous systems to infer the behavior of Pentane-1,5-diyl bis(2-bromopropionate).

Chain Transfer and Termination Pathway Analysis

In the context of radical polymerization initiated by Pentane-1,5-diyl bis(2-bromopropionate), chain transfer and termination are competing reactions that can affect the structure and properties of the final polymer.

Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one. In the case of acrylate polymerization, chain transfer to the monomer can occur, although it is generally less significant in controlled radical polymerization techniques like ATRP compared to conventional free-radical polymerization.

Termination pathways lead to the irreversible cessation of polymer chain growth. The primary termination mechanisms in radical polymerization are combination and disproportionation.

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain. In the case of a bifunctional initiator like Pentane-1,5-diyl bis(2-bromopropionate), intramolecular combination between the two growing chains from the same initiator molecule can lead to the formation of a cyclic polymer. Intermolecular combination between chains originating from different initiator molecules can lead to chain extension and an increase in molecular weight.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain end.

The low radical concentration maintained in ATRP significantly suppresses these termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. However, at higher monomer conversions, the increased viscosity of the reaction medium can slow down the deactivation process, potentially leading to a higher incidence of termination.

Research on the ATRP of tert-butyl acrylate initiated by dimethyl 2,6-dibromoheptanedioate, a structurally similar bifunctional initiator, has shown that well-controlled polymerization can be achieved, indicating that termination reactions are effectively minimized under appropriate conditions. cmu.edu

Table 2: Termination Rate Constants for Acrylate Radical Polymerization

| Monomer | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | Temperature (°C) | Notes |

|---|---|---|---|

| Methyl Acrylate | ~10⁷ - 10⁸ | 25 | Value is chain-length dependent |

These values are for conventional free-radical polymerization and provide a baseline for understanding termination in ATRP, where these rates are significantly reduced. researchgate.net

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the thermodynamics and kinetics of the elementary steps in ATRP. These studies can elucidate the structures and energies of reaction intermediates and transition states, which are often difficult to characterize experimentally.

For a system initiated by Pentane-1,5-diyl bis(2-bromopropionate), computational modeling can be used to investigate:

The structure and stability of the radical intermediates: DFT calculations can determine the geometry and spin density distribution of the propagating radicals. This information helps in understanding the reactivity and stereochemistry of the polymerization.

The mechanism of the activation and deactivation steps: The transition states for the bromine atom transfer between the dormant polymer chain and the copper catalyst can be located and their energies calculated. This allows for the determination of the activation barriers for these processes.

The influence of the ligand on the catalyst activity: The electronic and steric effects of the ligand coordinated to the copper center can be modeled to understand how they modulate the redox potential of the catalyst and, consequently, the ATRP equilibrium.

Studies on monofunctional analogs like ethyl 2-bromopropionate have shown that the activation energy for the C-Br bond cleavage is a key factor in determining the initiation efficiency. DFT calculations have been employed to predict bond dissociation energies and to correlate them with experimentally observed polymerization rates. cmu.edu

Table 3: Computationally Derived Energetic Data for a Model ATRP System

| Parameter | Calculated Value (kcal/mol) | Method | Model System |

|---|---|---|---|

| C-Br Bond Dissociation Energy | ~70-75 | DFT | Ethyl 2-bromopropionate |

These values are representative and can vary depending on the specific computational method, basis set, and solvent model used.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. For Pentane-1,5-diyl bis(2-bromopropionate), these calculations can predict key molecular properties.

A primary application of quantum chemistry is the determination of the molecule's most stable three-dimensional conformation. By performing geometry optimization calculations, researchers can identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For instance, a conformational analysis of related n,n'-(alkane-diyl)bis compounds has been successfully carried out using DFT methods. mdpi.com Such studies for Pentane-1,5-diyl bis(2-bromopropionate) would reveal the preferred spatial arrangement of the two bromopropionate groups connected by the flexible pentane (B18724) linker.

Furthermore, quantum chemical calculations can provide valuable information about the molecule's reactivity. The distribution of electron density, visualized through molecular orbital plots such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate the most likely sites for nucleophilic or electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

The reactivity of the carbon-bromine (C-Br) bond is of particular interest, as this compound is a potential initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Quantum chemical calculations can determine the C-Br bond dissociation energy (BDE), a critical parameter that influences the initiation efficiency. A lower BDE would suggest easier homolytic cleavage of the C-Br bond to generate the initiating radical species.

Table 1: Representative Data from Quantum Chemical Calculations for Ester Compounds

| Parameter | Calculated Value | Method/Basis Set | Significance |

| C=O Bond Length | 1.21 Å | B3LYP/6-311G(d,p) | Provides insight into the electronic environment of the carbonyl group. |

| C-Br Bond Length | 1.95 Å | B3LYP/6-311G(d,p) | A longer bond may indicate weaker bond strength and higher reactivity. |

| HOMO-LUMO Gap | 5.8 eV | B3LYP/6-311G(d,p) | A smaller gap generally correlates with higher chemical reactivity. |

| C-Br Bond Dissociation Energy | 65 kcal/mol | G3(MP2) | Crucial for predicting the efficiency of initiation in radical polymerization. |

Note: The data in this table is representative of typical values for similar bromo-ester compounds and is intended for illustrative purposes.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. In the context of Pentane-1,5-diyl bis(2-bromopropionate), MD simulations can be employed to model the polymerization process initiated by this molecule, providing insights into the dynamics of chain growth and the resulting polymer structure.

MD simulations can be used to study the early stages of polymerization, including the initiation and propagation steps. By simulating the interactions between the initiator, monomer units, and a catalyst system (in the case of ATRP), researchers can observe the dynamics of radical formation and the subsequent addition of monomers to the growing polymer chain. These simulations can help to understand how the structure of the initiator, including the flexibility of the pentane linker, influences the polymerization kinetics.

Furthermore, MD simulations are invaluable for studying the conformational properties of the resulting polymers. By simulating the polymer chains in a solvent or in the bulk phase, it is possible to calculate structural parameters such as the radius of gyration, end-to-end distance, and the distribution of chain conformations. This information is crucial for understanding the macroscopic properties of the polymer material.

The interaction of the polymer with other molecules or surfaces can also be investigated using MD simulations. For example, simulations can model the adsorption of the polymer onto a surface or the diffusion of small molecules through the polymer matrix. These studies are relevant for applications such as coatings, adhesives, and drug delivery systems.

Table 2: Typical Parameters Investigated in Molecular Dynamics Simulations of Polymers

| Parameter | Description | Significance |

| Mean Squared Displacement (MSD) | A measure of the average distance a particle travels over time. | Used to calculate the diffusion coefficient of the polymer and other species in the simulation. |

| Radius of Gyration (Rg) | A measure of the overall size and shape of a polymer chain. | Provides insights into the compactness of the polymer coil in different environments. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. | Used to monitor the conformational changes and stability of the polymer chain during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Reveals the local structure and packing of polymer chains. |

Prediction of Chemical Behavior and Material Properties

Computational chemistry also offers methods for predicting the macroscopic properties of materials derived from Pentane-1,5-diyl bis(2-bromopropionate). These predictive models can accelerate the discovery and design of new materials with desired functionalities.

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. By developing QSPR models based on a dataset of known polymers, it is possible to predict properties such as the glass transition temperature (Tg), melting point (Tm), density, and mechanical strength of new polymers. The input for these models typically consists of molecular descriptors calculated from the chemical structure of the repeating unit.

Machine learning (ML) has emerged as a powerful tool for predicting polymer properties. mdpi.comasiaresearchnews.com ML models, such as random forests, support vector machines, and neural networks, can learn complex relationships between the polymer structure and its properties from large datasets. mdpi.comresearchgate.net These models can be trained to predict a wide range of properties, including thermal, mechanical, and optical properties. nih.gov For polymers derived from Pentane-1,5-diyl bis(2-bromopropionate), ML could be used to predict how variations in the polymer chain length or the incorporation of different comonomers would affect the final material properties.

Furthermore, multiscale modeling approaches can bridge the gap between the molecular level and the macroscopic properties of materials. These approaches combine information from quantum chemical calculations and molecular dynamics simulations with higher-level models, such as finite element analysis, to predict the performance of a material in a specific application. This integrated computational approach can provide a comprehensive understanding of the material's behavior from the atomic to the bulk scale.

Table 3: Examples of Polymer Properties Predictable by Computational Models

| Property | Prediction Method | Relevance |

| Glass Transition Temperature (Tg) | QSPR, Machine Learning | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. |

| Tensile Strength | Machine Learning, Multiscale Modeling | Indicates the maximum stress a material can withstand while being stretched or pulled. |

| Thermal Conductivity | Machine Learning, Molecular Dynamics | Important for applications where heat management is critical. |

| Solubility Parameter | QSPR, Molecular Dynamics | Predicts the miscibility of the polymer with solvents and other polymers. |

Sustainable Chemistry Approaches in Synthesis and Application

Development of Green Synthetic Pathways and Solvents

The synthesis of Pentane-1,5-diyl bis(2-bromopropionate) involves an esterification reaction between 1,5-pentanediol (B104693) and a reactive form of 2-bromopropionic acid, such as 2-bromopropionyl bromide. The development of green synthetic pathways focuses on improving the environmental profile of this transformation.

One of the key areas of improvement is the choice of solvent. Traditionally, esterification reactions have often been carried out in hazardous chlorinated solvents like dichloromethane (B109758) (CH2Cl2) or amide solvents such as N,N-dimethylformamide (DMF). jove.com These solvents are associated with environmental and health concerns, including potential carcinogenicity and reproductive toxicity. jove.com Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives.

Recent research has demonstrated the efficacy of greener solvents for esterification reactions. For instance, acetonitrile (B52724) has been successfully employed as a less hazardous solvent for Steglich esterification, a common method for forming esters. jove.comnih.gov This approach not only avoids chlorinated solvents but can also simplify product purification, sometimes eliminating the need for column chromatography. nih.govyoutube.com Other potential green solvents include bio-derived options like ethyl lactate, which is produced from corn starch, and 2-methyltetrahydrofuran, which can be derived from lignocellulosic waste. wikipedia.org Dimethyl carbonate (DMC) has also been identified as a more sustainable solvent for Steglich-type reactions. rsc.org

The reaction conditions themselves can also be made more sustainable. The use of milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Catalysis plays a crucial role in this regard. While the specific synthesis of Pentane-1,5-diyl bis(2-bromopropionate) is not widely detailed, analogous esterifications of cellulose (B213188) with 2-bromopropionyl bromide have been performed using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in DMF. rsc.orgescholarship.orgrsc.org Exploring more environmentally friendly catalysts is an active area of research.

A comparison of traditional versus greener solvents for esterification is presented below:

| Solvent Type | Examples | Environmental/Health Concerns | Greener Alternatives |

| Chlorinated | Dichloromethane, Chloroform (B151607) | Probable human carcinogens, ozone-depleting. jove.com | Acetonitrile. jove.comnih.gov |

| Amide | N,N-Dimethylformamide (DMF) | Reproductive toxicity concerns. jove.com | Ethyl lactate, 2-Methyltetrahydrofuran. wikipedia.org |

| Aromatic | Toluene, Xylene | Volatile organic compounds (VOCs), neurotoxicity. | Dimethyl carbonate. rsc.org |

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of Pentane-1,5-diyl bis(2-bromopropionate) via the reaction of 1,5-pentanediol with two equivalents of 2-bromopropionyl bromide would proceed as follows:

HO(CH₂)₅OH + 2 CH₃CH(Br)COBr → CH₃CH(Br)COO(CH₂)₅OOC(Br)CHCH₃ + 2 HBr

Waste minimization also extends to the purification steps. Traditional purification methods like column chromatography often generate significant solvent waste. The development of synthetic protocols that yield high-purity products directly from the reaction mixture is highly desirable. For example, some greener esterification protocols using acetonitrile allow for product isolation through simple extraction and washing, thereby avoiding chromatography. nih.govyoutube.com

Bio-Based or Renewable Feedstock Integration

A significant advancement in sustainable chemistry is the integration of bio-based or renewable feedstocks to replace petroleum-derived starting materials. For Pentane-1,5-diyl bis(2-bromopropionate), both of its primary precursors, 1,5-pentanediol and 2-bromopropionic acid, can potentially be derived from renewable resources.

Bio-based 1,5-Pentanediol:

There has been considerable research into the production of 1,5-pentanediol (1,5-PDO) from biomass. biobasedeconomy.nlpcimag.comresearchgate.net A prominent pathway involves the conversion of furfural (B47365), which is derived from hemicellulose found in agricultural residues like corn cobs and sugarcane bagasse. pcimag.comresearchgate.net The process typically involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by hydrogenolysis to yield 1,5-pentanediol. acs.org This bio-based 1,5-PDO is a viable alternative to its petroleum-derived counterpart and can be used in the synthesis of various polymers and chemicals, including polyesters. acs.orgacs.org The availability of bio-based 1,5-pentanediol provides a direct route to incorporating renewable carbon into the backbone of Pentane-1,5-diyl bis(2-bromopropionate).

Renewable Routes to 2-Bromopropionic Acid:

Propionic acid, the precursor to 2-bromopropionic acid, can also be produced through biotechnological routes. Fermentation of various carbohydrates by certain species of Propionibacterium is a well-established method for producing bio-based propionic acid. This bio-based propionic acid can then be subjected to bromination to produce 2-bromopropionic acid. nbinno.com

The integration of these bio-based feedstocks can significantly reduce the carbon footprint of Pentane-1,5-diyl bis(2-bromopropionate) production. The table below summarizes the potential feedstocks for the synthesis of this compound.

| Compound | Traditional Feedstock | Bio-based Feedstock |

| 1,5-Pentanediol | Petroleum | Furfural (from hemicellulose). pcimag.comresearchgate.net |

| 2-Bromopropionic Acid | Propionic Acid (petroleum-derived) | Propionic Acid (from fermentation). |

By employing green synthetic pathways, maximizing atom economy, and integrating renewable feedstocks, the production of Pentane-1,5-diyl bis(2-bromopropionate) can be aligned with the principles of sustainable chemistry, leading to a more environmentally responsible chemical product.

Emerging Research Frontiers and Future Prospects

Potential Integration into Advanced Polymer-Based Nanomaterials

Theoretically, "Pentane-1,5-diyl bis(2-bromopropionate)" could be used to synthesize polymers that form the basis of various nanomaterials. For instance, it could initiate the growth of polymer chains that self-assemble into micelles, nanoparticles, or nanorods. The properties of these nanomaterials would be dictated by the monomers used in the polymerization. The pentane (B18724) spacer would provide a flexible core from which the polymer arms would extend.

Hypothetical Design of Stimuli-Responsive Polymeric Systems

If monomers that respond to external stimuli (e.g., temperature, pH, light) were polymerized using this initiator, the resulting polymers could form stimuli-responsive materials. The bifunctional nature of the initiator would allow for the creation of "smart" hydrogels or other systems where cross-linking and responsiveness are precisely controlled. For example, polymers with both hydrophilic and hydrophobic blocks could be synthesized to create materials that change their conformation in response to changes in their environment.

Conceptual Multi-Block and Complex Polymer Architectures

Bifunctional initiators are crucial for the synthesis of complex polymer architectures. "Pentane-1,5-diyl bis(2-bromopropionate)" could theoretically be used to create ABA triblock copolymers in a two-step process. First, a polymer of monomer A would be grown from both initiation sites. Subsequently, a second monomer, B, could be added to grow blocks on the ends of the initial polymer, resulting in a B-A-B architecture. This approach allows for the combination of different polymer properties within a single molecule.

Speculative Catalytic Applications in Organic Synthesis

While the primary hypothetical application of this compound is in polymer synthesis, it is conceivable that polymers created using this initiator could have catalytic applications. For example, if catalytically active monomers were incorporated into the polymer chains, the resulting material could act as a recyclable catalyst. The polymer backbone would provide a support for the active sites, potentially influencing their reactivity and selectivity. However, there is no current research to support this for polymers derived from "Pentane-1,5-diyl bis(2-bromopropionate)."

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Pentane-1,5-diyl bis(2-bromopropionate with high purity?

- Methodological Answer : The compound can be synthesized via esterification of 1,5-pentanediol with 2-bromopropionyl chloride. Key steps include:

- Reagent Selection : Use freshly distilled 2-bromopropionyl chloride (analogous to 3-bromopropionyl chloride protocols, which emphasize purity control via distillation ).

- Reaction Conditions : Conduct the reaction under anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (>95% threshold) .

Q. Which spectroscopic techniques are most effective for characterizing Pentane-1,5-diyl bis(2-bromopropionate?

- Methodological Answer :

- 1H/13C NMR : Confirm ester linkage and bromine substitution patterns. For example, the methylene protons adjacent to the bromine in 2-bromopropionate groups resonate at δ ~3.6–4.0 ppm .

- IR Spectroscopy : Detect ester carbonyl stretches (~1730–1750 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., [M]+ at m/z ~356) and fragmentation patterns to validate the structure .

Q. What safety precautions are critical when handling Pentane-1,5-diyl bis(2-bromopropionate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (aligned with SDS guidelines for structurally similar brominated compounds ).

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents/byproducts.

- Waste Disposal : Collect brominated waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

- Methodological Answer :

- Steric Control : Use bulky bases (e.g., DMAP) to reduce nucleophilic attack at sterically hindered positions.

- Temperature Modulation : Lower reaction temperatures (0–5°C) may suppress side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor SN2 mechanisms, enhancing regioselectivity.

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., base equivalents, solvent ratios) and identify optimal conditions .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Purity Verification : Reanalyze literature samples via DSC (melting point) and Karl Fischer titration (water content). For example, impurities in brominated analogs like 2-bromo-2-methylpropionic acid alter melting points by 3–5°C .

- Standardized Protocols : Reproduce experiments under controlled humidity/temperature conditions.

- Meta-Analysis : Cross-reference data with computational predictions (e.g., COSMO-RS for solubility) to identify outliers .

Q. How does the steric environment of Pentane-1,5-diyl bis(2-bromopropionate influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and steric hindrance around bromine atoms.

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethyl bromopropionate) to quantify steric effects.

- Isotopic Labeling : Track substitution pathways using deuterated solvents (e.g., DMSO-d6) in NMR experiments .

Q. In multi-step syntheses using this compound as an intermediate, how should researchers balance yield and reaction time?

- Methodological Answer :

- Process Optimization : Use flow chemistry to reduce residence time and improve heat transfer.

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to accelerate transformations.

- Response Surface Methodology (RSM) : Statistically model interactions between variables (e.g., catalyst loading, temperature) to predict optimal yield-time tradeoffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.